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molecular formula C6H4IN3 B2609442 7-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1350648-20-2

7-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B2609442
M. Wt: 245.023
InChI Key: WCNHXAWBZNIZJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

To a suspension of 7-iodo-1H-pyrazolo[4,3-b]pyridin-3-amine (23 g) in water (90 mL) and AcOH (75 mL) was added dropwise a solution of sodium nitrite (12.6 g) in water (90 mL) over 30 minutes at 0° C. The mixture was warmed to room temperature and stirred for 24 hours. Then the mixture was cooled to 0° C. again and stirred for another 0.5 hour to give a solid which was collected by filtration and washed with cold water. The solid was suspended in aqueous HI (20 mL 50% HI diluted to 300 mL with water) and dimethoxymethane (600 mL). This mixture was heated to 80° C. for 3 hours, then cooled to room temperature, neutralized with Na2CO3 solution, and then extracted with ethyl acetate. The organic layer was collected, dried over anhydrous Na2SO4, filtered, and evaporated under reduced pressure to give a residue. This residue was purified by column chromatography eluting with 1:2 petroleum ether:ethyl acetate to afford the title compound as a light yellow solid (7.8 g). 1H-NMR (400 MHz, DMSO-d6) 7.86 (d, J=4.4 Hz, 1H) 8.16 (d, J=4.4 Hz, 1H) 8.46 (s, 1H) 13.67 (s, 1H).
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[C:8](N)=[N:9][NH:10][C:3]=12.N([O-])=O.[Na+]>O.CC(O)=O>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][NH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
IC1=C2C(=NC=C1)C(=NN2)N
Name
Quantity
90 mL
Type
solvent
Smiles
O
Name
Quantity
75 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then the mixture was cooled to 0° C. again
STIRRING
Type
STIRRING
Details
stirred for another 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
to give a solid which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with cold water
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to 80° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
This residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with 1:2 petroleum ether

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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